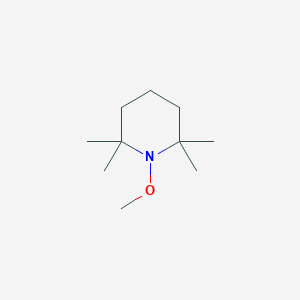

1-Methoxy-2,2,6,6-tetramethylpiperidine

Descripción

1-Methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) is a stable, non-radical derivative of the well-known nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Unlike TEMPO, which contains a reactive nitroxyl radical at the 1-position, TEMPO-Me features a methoxy group at this position, rendering it inert under ambient conditions. However, upon one-electron electrochemical oxidation, TEMPO-Me generates a potent electrophilic methylating agent capable of transferring methyl groups via an SN2 mechanism . This unique reactivity has enabled its use in electrochemical methylation protocols, particularly for aromatic acids, without requiring harsh reagents like trimethyloxonium salts .

Structurally, TEMPO-Me retains the sterically hindered 2,2,6,6-tetramethylpiperidine backbone, which contributes to its stability. Its methoxy group at the 1-position differentiates it from other TEMPO derivatives, which typically modify the 4-position (e.g., 4-methoxy-TEMPO) or incorporate electron-withdrawing groups (e.g., acetamido-TEMPO).

Propiedades

Número CAS |

34672-84-9 |

|---|---|

Fórmula molecular |

C10H21NO |

Peso molecular |

171.28 g/mol |

Nombre IUPAC |

1-methoxy-2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C10H21NO/c1-9(2)7-6-8-10(3,4)11(9)12-5/h6-8H2,1-5H3 |

Clave InChI |

WJGXRWDDBFOGEK-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCC(N1OC)(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Methoxy-TEMPO (MetT/MTLT)

Key Differences :

- Substituent Position : MetT substitutes a methoxy group at the 4-position, retaining the nitroxide radical at the 1-position . In contrast, TEMPO-Me replaces the radical with a methoxy group at the 1-position.

- Reactivity: MetT functions as a stable nitroxide radical with antioxidant properties, protecting cells from reactive oxygen species (ROS) and reactive nitrogen species (RNS) . TEMPO-Me, however, is non-radical unless electrochemically oxidized, after which it acts as a methylating agent .

- Applications : MetT is used in redox flow batteries (e.g., Li/MTLT ionic liquid cells) and polymerization processes due to its redox-active nitroxide . TEMPO-Me’s niche lies in organic synthesis for selective methylation under electrochemical control .

Acetamido-TEMPO (A-TEMPO) and Trifluoroacetamido-TEMPO (F-TEMPO)

Key Differences :

- Substituent Type : A-TEMPO and F-TEMPO feature electron-withdrawing acetamido and trifluoroacetamido groups at the 4-position, enhancing their oxidation catalytic activity compared to TEMPO .

- Electrochemical Performance: These derivatives exhibit higher redox currents in electrochemical systems due to reduced steric hindrance and improved electron transfer efficiency .

- Utility: A-TEMPO and F-TEMPO are employed in nanocellulose production and catalytic oxidations , whereas TEMPO-Me is specialized for methylative functionalization in synthetic chemistry .

TEMPO and Hydroxy-TEMPO (TEMPOL)

Key Differences :

- Radical Presence: TEMPO and TEMPOL are nitroxide radicals with applications in polymerization, nanocellulose oxidation, and antioxidant therapies . TEMPO-Me lacks a radical unless activated electrochemically.

- Mechanistic Role : TEMPO mediates oxidation reactions via radical pathways (e.g., oxidizing alcohol groups to carboxylates in cellulose ), while TEMPO-Me’s methylating activity is ionic (SN2) .

Data Tables: Structural and Functional Comparison

Table 1. Substituent Positions and Key Properties

| Compound | Substituent Position | Functional Group | Radical State (Ambient) | Primary Application |

|---|---|---|---|---|

| TEMPO-Me | 1-position | Methoxy | Non-radical | Electrochemical methylation |

| 4-Methoxy-TEMPO | 4-position | Methoxy | Radical | Antioxidant, Batteries |

| A-TEMPO | 4-position | Acetamido | Radical | Catalytic oxidation |

| TEMPO | 1-position | Nitroxide | Radical | Polymerization, Nanocellulose |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-2,2,6,6-tetramethylpiperidine in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from 2,2,6,6-tetramethylpiperidine. A common approach is nucleophilic substitution using methylating agents (e.g., methyl iodide) under controlled alkaline conditions. For example, a similar piperidine derivative (4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride) was synthesized via sequential alkylation and etherification steps, with yields optimized by adjusting reaction time, solvent polarity, and temperature . Purification often employs column chromatography or recrystallization.

| Key Parameters | Example Conditions |

|---|---|

| Reaction Temperature | 40–60°C (for etherification) |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane |

| Catalyst | Potassium carbonate or Sodium hydride |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm methoxy group integration and piperidine ring substitution patterns.

- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-O stretch at ~1100 cm for methoxy groups).

- For example, ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate was characterized using these methods to ensure >98% purity .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Stability studies for similar piperidine derivatives (e.g., meperidine hydrochloride) show degradation <2% over 5 years under these conditions . Monitor stability via periodic HPLC analysis.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. For spills, avoid water and use absorbent materials (e.g., vermiculite). Ventilation must meet OSHA standards (e.g., 10 air changes/hour) to prevent vapor accumulation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the methoxy group in this compound?

- Methodological Answer : Perform kinetic experiments (e.g., hydrolysis under acidic/basic conditions) monitored by -NMR. Compare activation energies to derivatives lacking methoxy groups. For example, 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride’s ether cleavage was studied using Arrhenius plots to determine rate constants . Computational modeling (DFT) can further predict reaction pathways .

Q. What experimental designs are suitable for analyzing its pharmacological interactions?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with biological targets (e.g., opioid receptors). For instance, meperidine hydrochloride’s opioid receptor binding was quantified via competitive displacement assays with radiolabeled ligands . Pair with in silico docking (AutoDock Vina) to validate binding poses .

Q. How can researchers address contradictions in reported bioactivity data?

- Methodological Answer :

Meta-analysis : Systematically compare datasets from multiple studies (e.g., PubChem, ChEMBL) to identify outliers.

Reproducibility tests : Replicate key assays (e.g., enzyme inhibition) under standardized conditions.

Structural validation : Confirm compound identity via X-ray crystallography if discrepancies arise .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

- Methodological Answer : Use hyphenated techniques:

- LC-MS/MS : Detect impurities at ppm levels (e.g., residual methyl iodide).

- GC-FID : Quantify volatile byproducts.

- For example, TLC and HPLC methods in pharmaceutical analysis achieved <0.1% impurity detection for structurally complex piperidine derivatives .

Theoretical and Methodological Frameworks

- Guiding Principle : Link studies to conceptual frameworks like steric effects (due to tetramethyl groups) or Hammett parameters (for methoxy group electronic effects) .

- Experimental Design : Follow evidence-based inquiry principles, ensuring hypotheses are grounded in prior mechanistic data (e.g., piperidine ring conformation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.